Monosodium glutarate
Description
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Structure
3D Structure of Parent
Properties
IUPAC Name |
sodium;5-hydroxy-5-oxopentanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O4.Na/c6-4(7)2-1-3-5(8)9;/h1-3H2,(H,6,7)(H,8,9);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRMPAXDXQYLVTA-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)O)CC(=O)[O-].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NaO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
110-94-1 (Parent) | |
| Record name | Monosodium glutarate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003343882 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID80187080 | |
| Record name | Monosodium glutarate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80187080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3343-88-2 | |
| Record name | Monosodium glutarate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003343882 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Monosodium glutarate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80187080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium hydrogen glutarate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.084 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | MONOSODIUM GLUTARATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/36765054OO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Historical Context of Glutamate Research
The understanding of glutamate's role has evolved significantly over more than a century of research. Initially identified for its sensory properties, its critical functions in metabolism and neuroscience were later uncovered.
The discovery of glutamic acid dates back to 1866, when German chemist Karl Heinrich Ritthausen first isolated the compound by treating wheat gluten with sulfuric acid. researchgate.netwikipedia.orgsynabs.be However, it was not until 1908 that its unique taste properties were recognized. Japanese chemist Kikunae Ikeda, from Tokyo Imperial University, isolated glutamic acid from kombu seaweed, identifying it as the source of a distinct savory taste he named "umami." researchgate.netnih.govualberta.ca This discovery led to the mass production of monosodium glutamate (B1630785) as a flavor enhancer. wikipedia.org
While its role in metabolism was explored in the early 20th century, with its connection to the Krebs cycle being established, its function as a neurotransmitter was not widely accepted until the 1970s. synabs.benih.gov Early suggestions of its excitatory effects on the nervous system came from experiments in the 1950s that showed injections of glutamate could induce seizures in dogs. wikipedia.org However, its ubiquitous presence in the body as a protein building block made it difficult for researchers to recognize its specific role in neurotransmission. wikipedia.org The development of new research techniques in the following decades was crucial in solidifying the understanding of glutamate as the primary excitatory neurotransmitter in the mammalian central nervous system. nih.govnih.gov
Significance of Glutamate in Biological Systems
Glutamate (B1630785) is one of the most abundant amino acids in the human body and plays a central role in numerous physiological processes, from cellular metabolism to complex brain functions. physio-pedia.comnih.gov
As the principal excitatory neurotransmitter in the central nervous system, glutamate is essential for neural communication, learning, and memory. physio-pedia.comclevelandclinic.org It is involved in synaptic plasticity, the ability of synapses to strengthen or weaken over time, which is a fundamental process for memory formation. wikipedia.orgphysio-pedia.comnih.gov One of the key mechanisms of synaptic plasticity in which glutamate is a major player is long-term potentiation (LTP). nih.govphysio-pedia.comnih.gov Glutamate exerts its effects by acting on various receptors on neurons and glial cells, which are broadly classified into two families: ionotropic and metabotropic glutamate receptors. nih.govphysio-pedia.com
Beyond its role in neurotransmission, glutamate is a key molecule in cellular metabolism. nih.govmdpi.com It is a central compound in nitrogen assimilation and the biosynthesis of other amino acids through transamination reactions. nih.govmdpi.comnih.gov Glutamate is also a precursor for the synthesis of the primary inhibitory neurotransmitter, gamma-aminobutyric acid (GABA). wikipedia.orgphysio-pedia.com Furthermore, it participates in the tricarboxylic acid (TCA) cycle, also known as the Krebs cycle, providing a carbon source for the synthesis of various biological macromolecules. mdpi.comnih.gov It is also a crucial component in the synthesis of the antioxidant glutathione. nih.govresearchgate.net
| Biological Function | Description | Key Processes |
|---|---|---|
| Excitatory Neurotransmitter | Primary chemical messenger that excites nerve cells in the central nervous system. | Synaptic transmission, neural communication. |
| Synaptic Plasticity | Involved in the strengthening or weakening of synapses, crucial for learning and memory. | Long-Term Potentiation (LTP). |
| Metabolic Precursor | Serves as a building block for other important molecules. | Synthesis of GABA, glutathione, and other amino acids. |
| Cellular Metabolism | Participates in central metabolic pathways. | Krebs cycle, nitrogen assimilation. |
Metabolic Pathways and Cellular Regulation of Monosodium Glutamate
Glutamate (B1630785) as a Major Excitatory Neurotransmitter in Brain Models
In the brain, glutamate is the most abundant free amino acid and plays a critical role in a vast array of neural functions. ijbs.comnih.govfrontiersin.org It is stored in synaptic vesicles and released into the synaptic cleft, where it activates glutamate receptors on postsynaptic cells, leading to neuronal excitation. nih.govfrontiersin.org This process is fundamental for synaptic plasticity, the cellular mechanism underlying learning and memory. ijbs.com
The study of glutamate's role as a neurotransmitter has been instrumental in understanding brain development, cognition, and memory. pharmaexcipients.comlohmann-minerals.com Research in this area has utilized various brain models to investigate the intricate signaling pathways mediated by glutamate. nih.gov The discovery that excessive glutamate can lead to excitotoxicity, a process where nerve cells are damaged or killed by excessive stimulation, has opened up a significant field of research into the role of glutamate in neurological disorders. ijbs.comnih.gov
Modulatory Effects on Neurochemical Pathways in Animal Models (e.g., Noradrenergic Pathway)
Research in animal models has demonstrated that monosodium glutamate can exert modulatory effects on various neurochemical pathways. Studies have shown that MSG administration can alter the levels of neurotransmitters such as norepinephrine (B1679862) and dopamine (B1211576), as well as their metabolites, in brain regions like the hippocampus. nih.gov
For instance, research in rats has shown that MSG can lead to a significant decrease in brain levels of dopamine and norepinephrine. ekb.eg In some animal models, MSG exposure has been linked to an imbalance in neurotransmitters and increased oxidative stress, leading to cognitive impairment and behavioral changes. globalhealthsciencegroup.com These studies often investigate the excitotoxic effects of MSG on the glutamatergic pathway by measuring glutamate and glutamine levels in the brain. nih.gov
Receptor-Level Studies (e.g., Glutamate Receptors in Neural and Non-Neural Tissues)
The effects of glutamate are mediated by a diverse family of glutamate receptors, which are broadly classified into two main types: ionotropic and metabotropic receptors. nih.govmdpi.com Ionotropic receptors (iGluRs), including NMDA, AMPA, and kainate receptors, are ligand-gated ion channels that mediate fast excitatory neurotransmission. nih.govmdpi.com Metabotropic glutamate receptors (mGluRs) are G-protein coupled receptors that modulate neuronal excitability and synaptic transmission through second messenger systems. nih.govijbs.com
Glutamate receptors are not confined to the central nervous system; they have a widespread distribution in peripheral neural and non-neural tissues. ijbs.comnih.govnih.gov Research has identified their presence in organs such as the heart, kidney, lungs, ovaries, and testes, suggesting their involvement in a variety of physiological functions including hormone regulation, heart rhythm, and blood pressure. nih.gov In the enteric nervous system, which governs gastrointestinal function, glutamate and its receptors are found in various types of neurons, although acetylcholine (B1216132) is the primary excitatory neurotransmitter. mdpi.com Group I mGlu receptors, for example, have been shown to modulate motility and neural activity in the mouse colon. mdpi.com The presence of these receptors in non-neural tissues, including the immune system and bone, points to a broader role for glutamate signaling in the body. ijbs.comnih.gov
Monosodium Glutamate in Plant Biochemistry and Physiology
Influence on Plant Growth and Yield Parameters
Monosodium glutamate (MSG) has been investigated as a potential growth stimulant and alternative fertilizer in various plant species, demonstrating positive effects on several growth and yield parameters. The nitrogen content in MSG is a key factor contributing to these effects. uitm.edu.myuitm.edu.my
In studies on long beans (Vigna sinensis L.), the application of MSG significantly influenced the number of pods, pod length, and pod weight. enpress-publisher.comenpress-publisher.com An optimal dosage was identified to maximize these yield components, while flowering age was not significantly affected. enpress-publisher.com Similarly, research on corn (Zea mays) revealed that treatment with commercial MSG led to a notable increase in plant height, stem diameter, and the number and length of leaves. uitm.edu.my For okra (Abelmoschus esculentus L. Moench), MSG treatment enhanced growth parameters such as plant height, fresh weight, dry weight, and leaf width. It also positively impacted production by influencing flowering time, flower and fruit number, and fruit size. uin-alauddin.ac.id
The use of MSG industrial wastewater has also been explored as a nutrient source. In Chinese cabbage (Brassica rapa L. cv. Pekinensis) and maize, low concentrations of this wastewater significantly increased germination indices and plant biomass yield. researchgate.net The application of MSG has also been shown to increase the growth and production of mustard or Pak Coy plants and peanuts. uniks.ac.id
Table 1: Effect of Monosodium Glutamate on Various Plant Growth Parameters
| Plant Species | Parameter Affected | Observed Effect | Citation |
| Long Beans (Vigna sinensis L.) | Number of pods, pod length, pod weight | Significant increase | enpress-publisher.comenpress-publisher.com |
| Corn (Zea mays) | Plant height, stem diameter, number and length of leaves | Significant increase | uitm.edu.my |
| Okra (Abelmoschus esculentus L.) | Plant height, fresh weight, dry weight, leaf width, flowering time, fruit number and size | Enhancement | uin-alauddin.ac.id |
| Chinese Cabbage (Brassica rapa L.) | Germination index, biomass yield | Significant increase at low concentrations | researchgate.net |
| Maize (Zea mays L. cv. Bright Jean) | Germination index, biomass yield | Significant increase at low concentrations | researchgate.net |
Role of Glutamate as Nitrogen Donor and Gibberellic Acid Precursor in Plant Metabolism
Glutamate, the core component of monosodium glutamate, plays a central role in the nitrogen metabolism of plants. researchgate.netresearchgate.net It functions as a primary nitrogen donor in essential metabolic pathways. researchgate.netresearchgate.net Glutamate is a key substrate for the synthesis of other amino acids and nitrogenous compounds necessary for plant growth and development. oup.com
In plant cells, glutamate is integral to the glutamine synthetase/glutamate synthase (GS/GOGAT) cycle, which is a primary pathway for assimilating ammonia (B1221849) into organic compounds. oup.comnih.gov This cycle produces glutamine and glutamate, which then serve as nitrogen donors for the biosynthesis of a wide array of nitrogen-containing molecules. oup.com The carbon skeleton and amino group of glutamate are directly incorporated into important amino acids like arginine and proline, as well as γ-aminobutyric acid (GABA). researchgate.net
Furthermore, glutamate serves as a precursor for the synthesis of gibberellic acid. uin-alauddin.ac.idresearchgate.netresearchgate.net Gibberellins are a class of plant hormones that regulate various developmental processes, including stem elongation, germination, dormancy, flowering, and fruit senescence. The role of glutamate as a precursor highlights its indirect influence on plant growth and development through hormonal pathways.
Effects on Stomata Physiology and Chlorophyll Biosynthesis in Plants
The sodium component of monosodium glutamate can influence stomatal physiology. In plants, sodium can partially substitute for potassium, which is a key regulator of stomatal opening and closing. researchgate.netresearchgate.net This regulation is crucial for managing gas exchange (CO2 uptake for photosynthesis) and water loss (transpiration).
Microbial Biochemistry and Growth Enhancement
Monosodium Glutamate as a Metabolic Stressor in Microalgae Cultivation
In the cultivation of microalgae, monosodium glutamate can be utilized as a metabolic stressor to manipulate cellular pathways and enhance the production of specific valuable compounds. ekb.egekb.eg While high concentrations of MSG can inhibit the growth of some microalgae species, controlled application can induce a stress response that redirects metabolic resources towards the synthesis of desired metabolites. ekb.egmdpi.com
For instance, in the cultivation of Spirulina platensis, the addition of MSG was found to have a significant effect on the biomass growth rate, with higher concentrations leading to slower growth. ekb.eg However, this metabolic stress simultaneously stimulated the production of other valuable compounds. ekb.egekb.eg Similarly, research on other microalgae like Chlorella sp. has explored the use of monosodium glutamate wastewater as a nutrient source, indicating that while high concentrations can be inhibitory due to factors like ammonia toxicity, appropriate dilutions can support growth. mdpi.comnih.gov The use of MSG wastewater has also been shown to be a feasible nutrient source for cultivating microalgae like Scenedesmus sp. and Chlorella sorokiniana in seawater-based media, where it can induce salt stress and enhance lipid productivity. researchgate.net
Enhancement of Pigment and Protein Content in Microalgae (e.g., Phycocyanin, Carotenoids)
The application of monosodium glutamate as a metabolic stressor has been shown to effectively enhance the production of pigments and proteins in various microalgae species. ekb.eg In Spirulina platensis, adding MSG to the culture medium led to a significant increase in the content of phycocyanin, a valuable blue pigment with various commercial applications. ekb.egekb.eg Research has demonstrated that a specific concentration of MSG can yield a substantially higher phycocyanin concentration compared to control cultures. ekb.egekb.eg The purity of the phycocyanin produced was also enhanced under these stress conditions. ekb.egekb.eg
Table 2: Effect of Monosodium Glutamate on Microalgae Composition
| Microalgae Species | Compound Enhanced | Observed Effect | Citation |
| Spirulina platensis | Phycocyanin | Increased concentration and purity | ekb.egekb.eg |
| Spirulina platensis | Protein | Increased from 55% to 66% | ekb.eg |
| Arthrospira platensis | Phycocyanin, Carotenoids | Increased productivity | ekb.eg |
| Spirulina maxima | Chlorophyll a, Carotenoids, Protein | Increased percentage | psu.edu |
| Euglena gracilis | Protein | Supported significant protein content | nih.gov |
Cryoprotective Agent in Microbial Preservation (e.g., Yeast Viability during Freeze-Drying)
Monosodium glutamate serves as an effective cryoprotective agent in the preservation of various microorganisms, including yeast and bacteria, during processes like freeze-drying. whocc.org.cnplantprotection.pl Cryopreservation can cause cellular damage due to the formation of ice crystals and osmotic stress. Cryoprotectants like MSG help to mitigate this damage, thereby improving the viability and stability of the preserved microbes. nih.gov
Studies on probiotic Lactobacillus species have shown that the addition of MSG before freeze-drying significantly improves the survival rate of the bacteria. whocc.org.cnnih.gov It has been suggested that glutamate can stabilize protein structures and retain residual moisture, which are crucial for preserving cell integrity during dehydration. scirp.org For Lactobacillus plantarum, the protective effect of MSG during storage has been linked to an increase in the ratio of unsaturated to saturated fatty acids in the cell membrane. scirp.org
In the context of yeast preservation, both monosodium glutamate and trehalose (B1683222) have been shown to increase the viability of yeast isolates such as Wickerhamomyces anomalus and Naganishia albidosimilis after freeze-drying. plantprotection.pl The use of MSG as a cryoprotectant helped to preserve the antagonistic properties of these yeasts, which is important for their application as biocontrol agents. plantprotection.pl The addition of cryoprotectants like MSG is considered a necessary step to prevent cellular damage during the lyophilization (freeze-drying) of fungi. jmbfs.org
Advanced Analytical Methodologies for Monosodium Glutamate Research
Electrochemical and Electrophoretic Techniques
Electrochemical Techniques: Electrochemical methods offer sensitive and selective pathways for the analysis of glutarate. Research has demonstrated the utility of surfactant-modified electrodes for the detection of dicarboxylate anions, including glutarate, reporting good detection limits, rapid response times, and high selectivity researchgate.net. Potentiometric sensors, often incorporating ionic liquids on platforms like thiacalixarenes, have been developed for anion detection, with glutarate exhibiting detection limits in the range of 10⁻⁵ to 10⁻⁷ M and demonstrating favorable selectivity coefficients frontiersin.org. Metal-Organic Frameworks (MOFs) are also being explored for their application in electrochemical sensors, utilizing techniques such as amperometry and potentiometry to detect analytes mdpi.com. Furthermore, biosensors employing enzymes like glutarate dehydrogenase are being developed for metabolite detection, indicating the potential of electrochemical transduction for glutarate analysis google.com.
Electrophoretic Techniques: Electrophoretic separation techniques, particularly Ion Chromatography (IC) and Capillary Electrophoresis (CE), are well-established for the analysis of glutarate. Ion Chromatography is widely used to determine the concentration of common anions, including glutarate, across various sample matrices inorganicventures.comsigmaaldrich.comsrs.gov. A specific IC method utilizing a Metrosep A supp-5 column and a suppressed conductivity detector has been developed for the separation of sulfate (B86663) and glutarate ions, achieving a resolution greater than 5.0, with glutarate typically eluting at a retention time of approximately 18.8 minutes jocpr.com. Capillary Electrophoresis has also proven effective for quantifying organic acids, such as glutarate, in biological samples, employing UV detection at 185 nm to achieve efficient separation within a 10-minute timeframe acs.org. Combined ion chromatography/mass spectrometry (IC/MS) has also been applied for the analysis of related compounds, such as hydroxy-oxo-glutarate in biological fluids nih.gov.
Data Table: Electrophoretic Separation of Glutarate
| Technique | Stationary Phase | Detector | Analyte | Retention Time (min) | Resolution (vs. Sulfate) | Reference |
| Ion Chromatography | Metrosep A supp-5 | Conductivity | Glutarate | ~18.8 | > 5.0 | jocpr.com |
| Capillary Electrophoresis | (Not specified) | UV (185 nm) | Glutarate | Within 10 min | N/A | acs.org |
Biosensor Development for Monosodium Glutamate (B1630785) Quantification
Biosensor development for glutarate analysis often involves leveraging biological recognition elements, such as transcription factors or enzymes, coupled with suitable transducer systems. Research has focused on creating genetically encoded biosensors by utilizing transcription factors that exhibit specific binding affinities for glutarate. For instance, transcription factors like GcdR and CsiR from Pseudomonas putida have been characterized for their sensitive detection capabilities towards glutarate, with ongoing efforts to enhance their performance and mathematically describe their detection ranges biorxiv.orgnih.gov. Enzymes such as glutarate dehydrogenase are also being integrated into electrochemical metabolite sensors, highlighting the potential of electrochemical transduction for glutarate detection google.com. While specific biosensors designed exclusively for "monosodium glutarate" are not extensively detailed in the provided literature, the principles applied to glutarate detection are directly transferable. For example, a biosensor for d-2-hydroxyglutarate, employing the allosteric transcription factor DhdR in conjunction with AlphaScreen technology, has demonstrated high specificity and sensitivity in detecting the analyte in biological matrices like serum and urine, with potential for tuning sensitivity through protein mutation nih.gov. These advancements underscore the potential for developing highly specific and sensitive biosensors for glutarate-containing compounds.
Chemometrics and Flow Injection Analysis in Monosodium Glutamate Quantification
Flow Injection Analysis (FIA) systems are valuable for the rapid and automated quantification of various analytes. While specific FIA methods directly targeting this compound are not extensively detailed in the provided search results, related compounds such as oxalate (B1200264) and glutamate are analyzed using this technique. For oxalate analysis, an FIA method employing chemiluminescence achieved a detection limit of 34 µM and demonstrated linearity up to 500 µM, with other anions, including glutarate, showing no significant interference at equimolar concentrations nih.gov. Similarly, FIA systems integrated with bi-enzymatic amplification have been developed for the quantification of L-glutamate, exhibiting linearity from 0.01 to 1 mM with a detection limit of 0.008 mM researchgate.net. These studies suggest the applicability of FIA for analyzing compounds structurally related to this compound.
Chemometrics, which involves the application of statistical and mathematical methods to chemical data, plays a significant role in optimizing analytical procedures and interpreting complex datasets. Although not directly applied to this compound in the reviewed snippets, chemometric techniques such as Principal Component Analysis (PCA) and Partial Least Squares (PLS) regression are widely utilized in analytical chemistry for data interpretation, pattern recognition, and model development, as seen in the analysis of volatile compounds in wine uminho.pt. The integration of chemometrics with techniques like Ion Chromatography can further enhance the analysis of complex mixtures, aiding in data evaluation and source apportionment researchgate.net.
Method Validation and Quantification Protocols in Research Settings
The robust validation of analytical methods is paramount for ensuring the accuracy and reliability of this compound quantification in research settings. Standard method validation parameters typically include the assessment of linearity, limit of detection (LOD), limit of quantification (LOQ), specificity, precision, and recovery researchgate.net.
For instance, in the analysis of oxalate using FIA, a detection limit of 34 µM and linearity up to 500 µM were reported nih.gov. In Ion Chromatography, linearity for glutarate ions has been established across various concentration levels, with methods validated for accuracy and precision jocpr.com. While specific validation data for this compound itself are not extensively detailed in the provided snippets, the validation protocols employed for similar analytes, such as other organic acids and anions, offer a foundational framework. These protocols typically involve establishing calibration curves to determine linearity, evaluating the lowest quantifiable concentration (LOQ), and assessing method accuracy through recovery studies acs.orgnih.govresearchgate.netakjournals.com. The development of reliable quantification protocols for this compound would adhere to these established guidelines, ensuring the method's suitability for its intended research applications.
Data Table: Illustrative Method Validation Parameters for Related Analytes
| Parameter | Example Value (for Oxalate/Glutarate) | Method/Technique | Notes | Reference |
| Linearity | Up to 500 µM | FIA | For oxalate; glutarate showed no interference at equimolar conc. | nih.gov |
| Limit of Detection (LOD) | 34 µM | FIA | For oxalate | nih.gov |
| Limit of Quantification (LOQ) | Typically determined during validation | IC/CE | Not explicitly reported for glutarate in snippets | N/A |
| Precision (CV) | 0.8% to 4.0% | IC | For oxalate in food samples | nih.gov |
| Recovery | 90%-120% | General | Accepted limits for method validation | researchgate.netresearchgate.net |
Compound Names:
this compound
Synthesis and Applications of Monosodium Glutamate Derivatives
Synthesis of Umami-Enhancing Glutamate (B1630785) Derivatives
Guanosine (B1672433) 5′-Phosphate (GMP) Derivatives and Synergistic Effects with Monosodium Glutamate
The characteristic umami taste of monosodium glutamate (MSG) can be significantly amplified through a synergistic interaction with certain 5'-ribonucleotides, most notably guanosine 5'-monophosphate (GMP). researchgate.net This synergy is a cornerstone of its use as a flavor enhancer. researchgate.net Research has focused on synthesizing derivatives of GMP to further understand and enhance this effect.
A number of N2-alkyl and N2-acyl derivatives of GMP have been synthesized to investigate their synergistic effect with MSG. nih.govresearchgate.net The capacity of these derivatives to enhance the umami intensity of MSG is quantified by sensory testing procedures. acs.org These studies measure the enhancement factor by comparing the taste intensity of MSG/nucleotide mixtures with solutions of MSG alone. nih.govresearchgate.net
The findings indicate that the chemical structure of the substituent at the N2 position of the guanine (B1146940) moiety plays a crucial role in the synergistic interaction with MSG. nih.govresearchgate.net The length of the alkyl chain on the N2-substituted GMPs was found to influence the degree of umami enhancement. researchgate.net Furthermore, replacing a methylene (B1212753) (-CH2-) group in the aliphatic chain with a sulfur atom has been shown to notably increase the taste-enhancing capacity. researchgate.net These results suggest that the exocyclic NHR group of the guanine base is actively involved in the mechanism of synergism between GMP derivatives and the umami taste receptors that bind glutamate. nih.gov It is believed that both L-glutamate and the ribonucleotides may interact simultaneously with the T1R1/T1R3 umami receptor at different sites. researchgate.net
Table 1: Synergistic Effects of N2-Substituted GMP Derivatives with MSG
| GMP Derivative Type | Observed Effect on Umami Synergy | Reference |
|---|---|---|
| N2-alkyl GMPs | Enhancement is related to the chain length of the substituent. | researchgate.net |
| N2-acyl GMPs | The exocyclic NHR group is actively implicated in the synergism. | nih.gov |
| Thio-substituted GMPs | Replacement of a -CH2- group with a sulfur atom in the side chain notably activates taste-enhancing capacity. | researchgate.net |
Glutamate Glycoconjugates Synthesis and Sensory Characterization
New classes of umami-tasting compounds have been developed through the synthesis of glutamate glycoconjugates, which are formed by the reaction of glutamic acid with reducing sugars. imreblank.chnih.gov These compounds, synthesized via Maillard-mimetic approaches, offer alternative umami profiles compared to traditional MSG. semanticscholar.orgacs.org
Two notable glycoconjugates have been synthesized and characterized: the N-glycoside dipotassium (B57713) N-(D-glucos-1-yl)-L-glutamate and the corresponding Amadori rearrangement product, N-(1-deoxy-D-fructos-1-yl)-L-glutamic acid. imreblank.chnih.gov The synthesis of the N-glycoside involves solubilizing monopotassium L-glutamate in anhydrous methanol (B129727) with potassium hydroxide, followed by coupling with D-glucose under reflux conditions. acs.org The Amadori compound can then be synthesized from the N-glycoside by refluxing it in a methanol and acetic acid mixture. imreblank.ch
Sensory analysis reveals that both of these glycoconjugates exhibit a pronounced umami-like taste. imreblank.chnih.govsemanticscholar.org Their recognition taste thresholds are in the range of 1-2 mmol/L, which is comparable to that of monosodium glutamate. nih.govsemanticscholar.org However, their qualitative taste profiles differ. Dipotassium N-(D-glucos-1-yl)-L-glutamate is reported to provide an intense umami taste without the sweetish and slightly soapy aftertaste sometimes associated with MSG. imreblank.chnih.gov Aqueous solutions of N-(1-deoxy-D-fructos-1-yl)-L-glutamic acid are described with "umami," "seasoning," and "bouillon-like" characteristics. imreblank.chnih.govresearchgate.net When added to a bouillon base, both compounds impart a distinct umami character similar to a molar equivalent of MSG. imreblank.chnih.gov
Stability studies show that the N-glycoside is relatively stable in alkaline aqueous solutions (pH 8-10) and in dry form, but it hydrolyzes rapidly in neutral or acidic conditions. imreblank.chnih.gov In contrast, the Amadori product, N-(1-deoxy-D-fructos-1-yl)-L-glutamic acid, is more stable in aqueous solutions and in the presence of human saliva. imreblank.chnih.gov
Table 2: Sensory Characteristics of Glutamate Glycoconjugates
| Compound | Synthesis Yield | Recognition Threshold (mmol/L) | Sensory Profile | Reference |
|---|---|---|---|---|
| Dipotassium N-(D-glucos-1-yl)-L-glutamate | 35% | 1-2 | Intense umami taste, lacks sweetish/soapy by-note of MSG. | imreblank.chnih.govsemanticscholar.org |
| N-(1-deoxy-D-fructos-1-yl)-L-glutamic acid | 52% | 1-2 | Described as umami, seasoning, and bouillon-like. | imreblank.chnih.govsemanticscholar.org |
| Monosodium Glutamate (Reference) | N/A | ~1.5-2.0 | Umami, with slight sweetish/soapy notes. | imreblank.chsemanticscholar.org |
Monosodium Glutamate as a Catalyst in Organic Synthesis
Utilization in the Synthesis of 1,8-Dioxoacridine and Polyhydro-Quinoline Derivatives
Beyond its role in flavor science, monosodium glutamate has been utilized as a precursor for catalysts in organic synthesis. ui.ac.id Specifically, a catalyst derived from MSG, SiO2-supported amino acid-glutamate (SiO2-AA-Glu), has been developed and employed in the synthesis of heterocyclic compounds such as 1,8-dioxoacridine and polyhydro-quinoline derivatives. ui.ac.iddntb.gov.ua These classes of compounds are of interest due to their potential bioactivities. ui.ac.id
The synthesis is achieved through a one-pot Hantzsch condensation reaction. researchgate.net For example, the synthesis of 1,8-dioxoacridine derivatives involves the reaction of an aromatic aldehyde, dimedone, and ammonium (B1175870) acetate (B1210297) in the presence of the SiO2-AA-Glu catalyst. ui.ac.id The research identified optimal reaction conditions to be in an ethanol (B145695) solvent at its boiling point (78°C) for 60 minutes, with a catalyst concentration of 3 mol%. ui.ac.iddntb.gov.ua Under these conditions, a yield of 88.16% was achieved for the target product. ui.ac.id
The use of an MSG-derived catalyst represents an application of a readily available and biocompatible starting material for creating effective catalytic systems in synthetic organic chemistry. ui.ac.id The resulting products, such as 3,3,6,6-tetramethyl-9-phenyl-3,4,6,7,9,10-hexahydro-2H,5H-acridine-1,8-dione and various polyhydro-quinoline derivatives, were successfully synthesized and characterized using this method. ui.ac.id
Table 3: Catalytic Synthesis of Heterocyclic Derivatives
| Product Class | Catalyst | Key Reactants | Optimal Conditions | Yield | Reference |
|---|---|---|---|---|---|
| 1,8-Dioxoacridine Derivatives | SiO2-AA-Glu | Aromatic Aldehyde, Dimedone, Ammonium Acetate | Ethanol, 78°C, 60 min, 3 mol% catalyst | 88.16% | ui.ac.id |
| Polyhydro-quinoline Derivatives | SiO2-AA-Glu | Aromatic Aldehyde, Dimedone, Ethyl Acetoacetate, Ammonium Acetate | Ethanol, 78°C, 60 min, 3 mol% catalyst | Not specified | ui.ac.id |
Development of Glutaric Acid Production Systems Utilizing Monosodium Glutamate as a Substrate
Monosodium glutamate serves as a cost-effective substrate in the biotechnological production of glutaric acid, a C5 dicarboxylic acid that is a valuable building block for bioplastics. nih.govresearchgate.net The conventional bioconversion pathway to glutaric acid from 5-aminovalerate (5-AVA) requires α-ketoglutaric acid (α-KG) as an amine acceptor for the enzyme 4-aminobutyrate aminotransferase (GabT). nih.govresearchgate.net However, α-KG is an expensive reagent. nih.gov
To address this cost barrier, an indirect α-KG supply system has been developed using MSG. nih.gov This system employs whole-cell biocatalysts expressing L-glutamate oxidase (Gox). The Gox enzyme converts the L-glutamate from MSG into α-KG, which can then be utilized by the GabT enzyme in the main production pathway. nih.govresearchgate.net This creates an efficient cofactor regeneration system, reducing the need for expensive, externally supplied α-KG. researchgate.net
Research has demonstrated the feasibility of this approach. In a system using 200 mM of 5-AVA, the initial addition of just 30 mM of MSG with the Gox enzyme resulted in the production of 67.1 mM of glutaric acid. nih.govresearchgate.net By implementing a stepwise feeding strategy for MSG, the production was significantly increased to 159.1 mM of glutaric acid, achieving a conversion yield of 79.6% from 5-AVA. nih.govresearchgate.net This process, which can be run in a one-pot reaction, demonstrates the potential for large-scale, economically viable production of glutaric acid by leveraging monosodium glutamate as a key substrate. nih.gov
Table 4: Glutaric Acid Production Using MSG
| Production Strategy | Key Components | Initial Substrates | Glutaric Acid Produced | Conversion Yield | Reference |
|---|---|---|---|---|---|
| Batch Process | Whole cells with Gox and GabT | 200 mM 5-AVA, 30 mM MSG | 67.1 mM | Not specified | nih.govresearchgate.net |
| Stepwise MSG Feeding | Whole cells with Gox and GabT | 200 mM 5-AVA, stepwise MSG feed | 159.1 mM | 79.6% | nih.govresearchgate.net |
Future Directions in Monosodium Glutamate Research
Emerging Research Areas in Glutamate (B1630785) Metabolism and Cellular Regulation
Recent investigations have expanded beyond the traditional view of glutamate as merely a neurotransmitter, delving into its complex roles in cellular metabolism and regulation across various physiological systems. This has opened up new avenues of research with significant implications for understanding health and disease.
A primary focus of emerging research is the intricate relationship between glutamate metabolism and neurological disorders. Dysregulation of the glutamate-glutamine cycle between neurons and astrocytes is increasingly implicated in a range of conditions, including epilepsy, Alzheimer's disease, Parkinson's disease, schizophrenia, and depression. nih.govnih.gov Future studies are expected to further elucidate the specific molecular mechanisms by which altered glutamate transport and metabolism contribute to the pathophysiology of these diseases. frontiersin.org This includes investigating the impact of metabolic stress on glutamate homeostasis and the potential for targeting glutamate transporters to mitigate excitotoxicity. frontiersin.org
Beyond the brain, the role of glutamatergic signaling in cancer is a rapidly growing field of inquiry. nih.gov Research has demonstrated that glutamate and its receptors can influence tumor growth, proliferation, and survival in various cancers, including glioma and melanoma, through the activation of key signaling pathways like MAPK and PI3K/Akt. nih.govfrontiersin.org Future research will likely focus on the potential of targeting glutamate receptors and their downstream signaling molecules as a novel therapeutic strategy in oncology. nih.gov This includes exploring the use of glutamate levels as potential biomarkers for tumorigenicity. nih.gov
Furthermore, the interplay between dietary MSG consumption, gut microbiome, and metabolic health is another promising area of investigation. mdpi.com Recent studies have suggested a link between MSG intake and changes in the gut microbiota, which may, in turn, influence liver and kidney metabolism. mdpi.com Understanding these complex interactions could provide insights into the development of metabolic disorders and offer new avenues for intervention. researchgate.netresearchgate.nettandfonline.comnih.gov
Table 1: Key Emerging Research Areas in Glutamate Metabolism
| Research Area | Focus | Potential Implications |
| Neuro-metabolism | The role of the glutamate-glutamine cycle in neurological and psychiatric disorders. nih.govnih.gov | Development of novel therapeutic targets for conditions like epilepsy, Alzheimer's, and depression. |
| Onco-metabolism | The function of glutamatergic signaling in cancer cell proliferation and survival. nih.govfrontiersin.org | Identification of new anti-cancer therapies targeting glutamate pathways. |
| Gut-Metabolic Axis | The impact of dietary MSG on the gut microbiome and its subsequent effects on systemic metabolism. mdpi.com | Insights into the prevention and management of metabolic syndrome. researchgate.netresearchgate.nettandfonline.comnih.gov |
Advancements in Methodological Approaches for Monosodium Glutamate Studies
Progress in understanding the intricate roles of glutamate is intrinsically linked to the development of sophisticated research methodologies. The coming years will likely see the refinement and application of novel techniques that allow for a more precise and dynamic investigation of glutamate signaling and metabolism.
One of the most significant advancements is in the realm of in vivo imaging and biosensing . High-resolution imaging techniques, such as cryo-electron microscopy (cryo-EM), are providing unprecedented, near-atomic level details of how glutamate interacts with its receptors. technologynetworks.comnews-medical.net This allows researchers to visualize the dynamic conformational changes that occur during neurotransmission, which is crucial for understanding receptor function and for the rational design of new drugs. technologynetworks.comnews-medical.net
Furthermore, the development of novel glutamate biosensors is revolutionizing the ability to measure real-time glutamate dynamics in the brain. centreforbrainhealth.caanl.gov Genetically encoded indicators like iGluSnFR3 enable scientists to visualize the release of glutamate from individual synaptic vesicles with high speed and sensitivity. janelia.org This provides a powerful tool to dissect the intricacies of synaptic communication and neuronal computation. janelia.org Additionally, new materials, such as perovskite nickelates, are being engineered to create highly sensitive and rapid glutamate sensors, which could lead to advanced tools for studying neurological disorders and developing brain-machine interfaces. anl.gov
Enzyme-based microelectrode arrays (MEAs) are also emerging as a valuable tool for directly measuring extracellular glutamate levels in brain slices. nih.gov This technology allows for the investigation of how various drugs and compounds modulate glutamate release and signaling, offering a platform for screening potential therapeutic agents. nih.gov Another innovative approach involves a flow-batch methodology for the automated determination of monosodium glutamate in food samples, providing a more efficient and simpler method for quality control. conicet.gov.arconicet.gov.ar
Table 2: Advanced Methodologies in Glutamate Research
| Methodological Approach | Description | Key Advantages |
| Cryo-Electron Microscopy (Cryo-EM) | High-resolution imaging of glutamate receptor structures and their interactions with ligands. technologynetworks.comnews-medical.net | Provides near-atomic level detail of molecular mechanisms. |
| Genetically Encoded Glutamate Sensors (e.g., iGluSnFR3) | Fluorescent proteins that report real-time changes in glutamate concentration in living organisms. centreforbrainhealth.cajanelia.org | Enables visualization of synaptic activity with high spatial and temporal resolution. |
| Novel Material-Based Biosensors | Development of new materials, like perovskite nickelates, for highly sensitive glutamate detection. anl.gov | Offers potential for new diagnostic and research tools for neurological disorders. |
| Enzyme-Based Microelectrode Arrays (MEAs) | Direct measurement of extracellular glutamate concentrations in brain tissue. nih.gov | Allows for the study of drug effects on glutamate neurotransmission. |
| Flow-Batch Analysis | Automated method for quantifying monosodium glutamate in samples. conicet.gov.arconicet.gov.ar | Improves efficiency and simplicity in food analysis. |
Interdisciplinary Research Opportunities and Collaborative Paradigms
The complexity of glutamate's roles in the body necessitates a move towards more interdisciplinary and collaborative research models. The future of monosodium glutamate research will increasingly rely on the integration of knowledge and techniques from diverse scientific fields.
A prime example of successful interdisciplinary collaboration is the development of new glutamate-sensing materials, which brought together experts in materials engineering, biomedical engineering, and biological sciences . anl.gov This synergy led to the creation of a novel material capable of tracking glutamate in the brain with greater sensitivity and speed, a feat that would have been challenging for any single discipline to achieve. anl.gov Such collaborations are essential for translating basic scientific discoveries into practical tools and technologies.
The study of glutamate's impact on health and disease also presents numerous opportunities for collaboration between neuroscientists, immunologists, and oncologists . For instance, understanding the interplay between glutamatergic signaling and the tumor microenvironment requires a deep knowledge of both neuroscience and cancer biology. frontiersin.org Similarly, investigating the links between glutamate, neuroinflammation, and cognitive function necessitates a collaborative approach between neuroscientists and immunologists. mdpi.com
Furthermore, the connection between dietary MSG, the gut microbiome, and metabolic health highlights the need for collaboration between nutrition scientists, microbiologists, and endocrinologists . mdpi.com By combining their expertise, researchers can unravel the complex mechanisms that link dietary intake of glutamate to systemic metabolic changes.
Future research will benefit from the establishment of collaborative paradigms that facilitate the sharing of data, resources, and expertise across different institutions and disciplines. This could involve the creation of research consortia focused on specific aspects of glutamate research or the development of shared platforms for advanced methodological approaches. Such collaborative efforts will be crucial for accelerating the pace of discovery and translating research findings into tangible benefits for human health.
Q & A
Basic Research Questions
Q. What standardized analytical methods are recommended for detecting and quantifying monosodium glutarate in biological matrices such as urine?
- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) coupled with urease-pretreatment and organic solvent extraction are validated approaches. These methods enable the separation and quantification of glutarate metabolites (e.g., α-ketoadipic acid, α-hydroxyadipic acid) in urine, with detection limits ranging from 9–216 mmol/mol creatinine . Protocols should include calibration with deuterated internal standards to account for matrix effects.
Q. How can researchers ensure the structural identification and purity assessment of this compound in synthetic preparations?
- Methodological Answer : Use nuclear magnetic resonance (NMR) spectroscopy for structural confirmation (e.g., H and C NMR) and Fourier-transform infrared (FTIR) spectroscopy for functional group analysis. Purity can be assessed via titration against standardized acids or bases, with validation through elemental analysis (e.g., carbon, hydrogen, and nitrogen content) .
Q. What metabolic pathways are associated with this compound in human physiology, and how can these be experimentally modeled?
- Methodological Answer : Glutarate metabolism is linked to lysine and tryptophan catabolism, with in vitro models using hepatocyte cell lines or murine liver homogenates to study enzymatic conversion (e.g., glutaryl-CoA dehydrogenase activity). Urinary metabolite profiling in knockout animal models can elucidate pathological accumulation, as seen in glutaric aciduria type III .
Advanced Research Questions
Q. How can contradictory toxicological data on this compound be resolved, particularly when existing studies lack robust dose-response relationships?
- Methodological Answer : Apply read-across methodologies from structurally related compounds (e.g., dimethyl glutarate) using molar adjustment factors, as demonstrated in EU-LCI value derivations . Combine in silico toxicokinetic modeling (e.g., QSAR, PBPK) with in vitro assays (e.g., cytotoxicity in HepG2 cells) to validate thresholds. Ensure experimental designs include placebo-controlled, double-blinded protocols to mitigate bias .
Q. What experimental strategies optimize the use of this compound derivatives (e.g., disuccinimidyl glutarate) in protein cross-linking studies?
- Methodological Answer : Structural mass spectrometry (MS) and tandem MS/MS are critical for identifying cross-linked peptide residues. Vary cross-linker polarity (e.g., bis(sulfosuccinimidyl) glutarate vs. disuccinimidyl glutarate) to control reaction specificity. Quantify cross-linking efficiency using bovine serum albumin (BSA) as a model protein, with SDS-PAGE and densitometry analysis .
Q. How can this compound be integrated into novel photometric assays for metal ion detection in geological or environmental samples?
- Methodological Answer : Leverage its chelation properties with transition metals (e.g., copper (II)) to develop colorimetric assays. For example, this compound forms a blue complex with Cu in aqueous solutions, measurable via UV-Vis spectroscopy at 600 nm. Validate against atomic absorption spectroscopy (AAS) and include matrix-matched calibration standards to account for interference .
Q. What ethical and methodological considerations are critical when designing clinical studies on this compound’s physiological effects?
- Methodological Answer : Adhere to PICOT (Population, Intervention, Comparison, Outcome, Time) frameworks to define scope. For dietary studies, use capsules to mask taste and prevent participant bias. Include crossover designs and stratified randomization for confounding variables (e.g., age, metabolic health). Submit protocols for ethical review, especially if involving vulnerable populations .
Data Contradiction and Validation
Q. How should researchers address discrepancies in reported urinary glutarate concentrations across studies investigating metabolic disorders?
- Methodological Answer : Standardize sample collection protocols (e.g., fasting vs. postprandial, 24-hour urine vs. spot samples) and normalize to creatinine levels. Perform inter-laboratory comparisons using certified reference materials (CRMs). Statistical tools like Bland-Altman plots can quantify measurement agreement .
Q. What validation criteria are essential when extrapolating this compound toxicity data from animal models to humans?
- Methodological Answer : Apply allometric scaling to adjust for metabolic rate differences. Use human-relevant in vitro models (e.g., 3D organoids, primary cell cultures) to confirm mechanisms. Cross-reference with epidemiological data, where available, to assess real-world exposure relevance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
